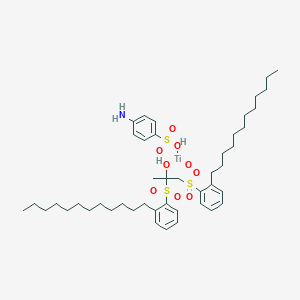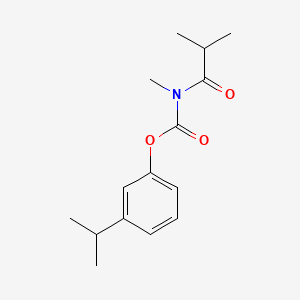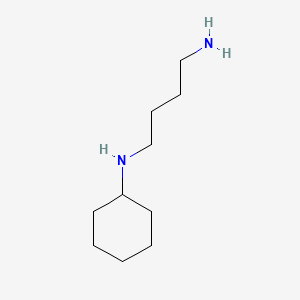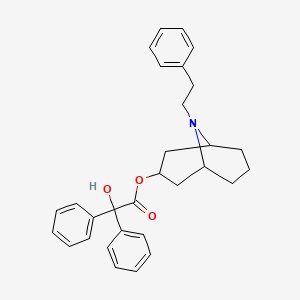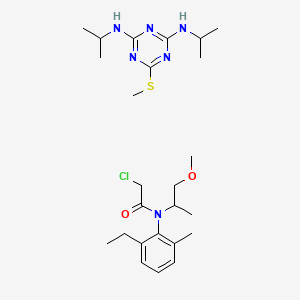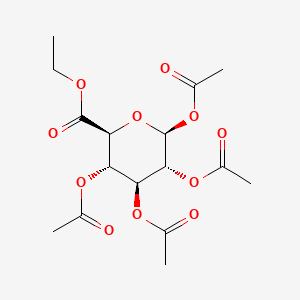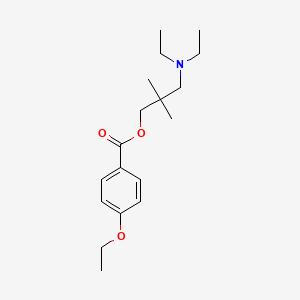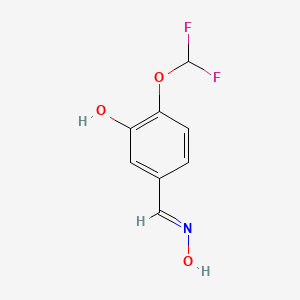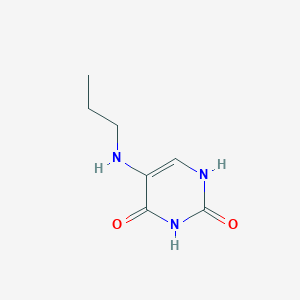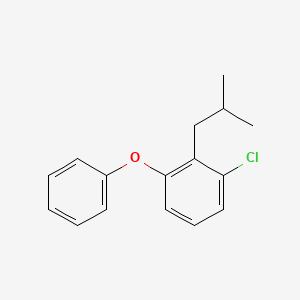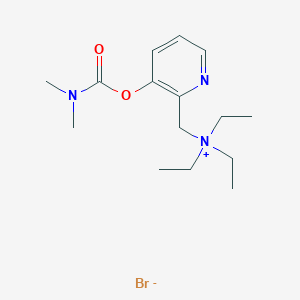
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- is a complex organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 . This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and several methyl groups. It is known for its stability and distinct chemical properties.
Méthodes De Préparation
The synthesis of Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where smaller ring structures are fused together under specific conditions. Industrial production methods may involve the use of catalysts and high-pressure conditions to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Applications De Recherche Scientifique
Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of tetracyclic structures and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. Its tetracyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could have significant biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)- include other tetracyclic hydrocarbons with varying degrees of methylation and ring fusion. These compounds share similar stability and reactivity but differ in their specific chemical and biological properties. Examples include:
- Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexaethyl-, (1alpha,2alpha,4alpha,5beta,7beta,8alpha)-
- Tetracyclo(6.1.0.02,4.05,7)nonane, 3,3,6,6,9,9-hexamethyl-, cis,cis,trans .
These comparisons highlight the uniqueness of the compound in terms of its specific methylation pattern and the resulting chemical properties.
Propriétés
Numéro CAS |
51898-92-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
3,3,6,6,9,9-hexamethyltetracyclo[6.1.0.02,4.05,7]nonane |
InChI |
InChI=1S/C15H24/c1-13(2)7-8(13)10-12(15(10,5)6)11-9(7)14(11,3)4/h7-12H,1-6H3 |
Clé InChI |
JJDXPPCRRNQMNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C1C3C(C3(C)C)C4C2C4(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



